E3 ligase Ligand-Linker Conjugates 6
Overview
Description
VH032-PEG2-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mechanism of Action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 6, also known as (S,R,S)-AHPC-PEG2-NH2 hydrochloride, is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent degradation of target proteins .
Mode of Action
This compound serves as a ligand for the E3 ubiquitin ligase, specifically the CRBN protein . It recruits the CRBN protein, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of this compound involves the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, regulating the degradation of over 80% of proteins . E3 ligases, like CRBN, are a crucial part of the UPS, providing regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to specific substrates, marking them for degradation .
Result of Action
The result of the action of this compound is the degradation of the target protein . By recruiting the CRBN protein and forming PROTACs, it leads to the ubiquitination of the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins into smaller peptides . This process can regulate various biological processes and cellular responses .
Biochemical Analysis
Biochemical Properties
The (S,R,S)-AHPC-PEG2-NH2 hydrochloride compound plays a significant role in biochemical reactions. It serves as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules . This interaction with the CRBN protein is crucial for the compound’s function in targeted protein degradation .
Cellular Effects
The effects of (S,R,S)-AHPC-PEG2-NH2 hydrochloride on cells are primarily related to its role in targeted protein degradation. By recruiting the CRBN protein, it facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (S,R,S)-AHPC-PEG2-NH2 hydrochloride involves the recruitment of the CRBN protein, which is part of the E3 ubiquitin ligase complex . The compound binds to the CRBN protein, allowing it to ubiquitinate the target protein. This marks the target protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-NH2 (hydrochloride) involves several steps:
Formation of the von Hippel-Lindau ligand: The von Hippel-Lindau ligand is synthesized through a series of chemical reactions, including amide bond formation and protection-deprotection steps.
Attachment of the polyethylene glycol linker: The polyethylene glycol linker is attached to the von Hippel-Lindau ligand through a nucleophilic substitution reaction.
Formation of the final product: The final product, VH032-PEG2-NH2 (hydrochloride), is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of VH032-PEG2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
VH032-PEG2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Nucleophilic substitution: The polyethylene glycol linker is attached to the von Hippel-Lindau ligand through a nucleophilic substitution reaction.
Amide bond formation: The formation of the von Hippel-Lindau ligand involves amide bond formation reactions.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of VH032-PEG2-NH2 (hydrochloride) include hydrochloric acid, polyethylene glycol, and various amine and carboxylic acid derivatives.
Major Products
The major product formed from these reactions is VH032-PEG2-NH2 (hydrochloride), which is used in the synthesis of PROTACs .
Scientific Research Applications
VH032-PEG2-NH2 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: PROTACs synthesized using VH032-PEG2-NH2 (hydrochloride) are used to study protein degradation pathways and their role in various biological processes.
Medicine: PROTACs have potential therapeutic applications in the treatment of diseases such as cancer, where they can selectively degrade disease-causing proteins.
Industry: VH032-PEG2-NH2 (hydrochloride) is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-PEG2-NH2: This compound is similar to VH032-PEG2-NH2 (hydrochloride) but does not include the hydrochloride salt.
VH032-PEG2-NH-BOC: This compound is a Boc-modified version of VH032-PEG2-NH2, used as an intermediate in the synthesis of PROTACs
Uniqueness
VH032-PEG2-NH2 (hydrochloride) is unique due to its incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which allows it to effectively recruit target proteins for degradation. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHFUUVWFWJH-ZBXLSASTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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